molecular formula C25H38Cl3N3O2 B1199933 3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride CAS No. 43129-68-6

3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride

Cat. No.: B1199933
CAS No.: 43129-68-6
M. Wt: 518.9 g/mol
InChI Key: DSESQLDPDLRARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is part of the acridine family, which is known for its ability to intercalate with DNA, making it useful in various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride typically involves the reaction of acridine derivatives with diethylaminoethanol under controlled conditions. The process includes:

    Starting Materials: Acridine derivatives and diethylaminoethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to mix the starting materials under controlled temperatures and pressures.

    Automation: Automated systems ensure precise control over reaction conditions, leading to higher yields and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.

    Biology: Employed in DNA intercalation studies to understand DNA-protein interactions and gene expression.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit tumor cell growth.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride is unique due to its specific structure, which allows for effective DNA intercalation and its potential applications in cancer therapy and immunomodulation. Its ability to induce apoptosis and stimulate immune responses makes it a valuable compound in medical research.

Properties

CAS No.

43129-68-6

Molecular Formula

C25H38Cl3N3O2

Molecular Weight

518.9 g/mol

IUPAC Name

2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine;trihydrochloride

InChI

InChI=1S/C25H35N3O2.3ClH/c1-5-27(6-2)13-15-29-22-11-9-20-17-21-10-12-23(19-25(21)26-24(20)18-22)30-16-14-28(7-3)8-4;;;/h9-12,17-19H,5-8,13-16H2,1-4H3;3*1H

InChI Key

DSESQLDPDLRARD-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC.Cl.Cl.Cl

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC.Cl.Cl.Cl

Synonyms

3,6-bis(2-(diethylamino)ethoxy)acridine
CL 90100
CL-90.100
CL-90100

Origin of Product

United States

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